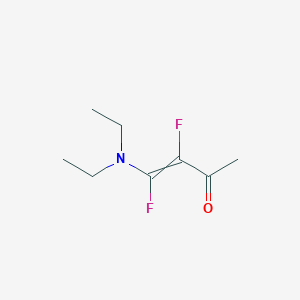
4-(Diethylamino)-3,4-difluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-3,4-difluorobut-3-en-2-one is an organic compound characterized by the presence of diethylamino and difluoro functional groups attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3,4-difluorobut-3-en-2-one typically involves the reaction of diethylamine with a suitable fluorinated precursor under controlled conditions. One common method involves the use of 3,4-difluorobut-3-en-2-one as the starting material, which is reacted with diethylamine in the presence of a catalyst such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and yield. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-3,4-difluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted amines and thiols.
Scientific Research Applications
4-(Diethylamino)-3,4-difluorobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-3,4-difluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds with active sites of enzymes, while the difluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-Dimethylaminopyridine
- 4-Aminoquinolines (e.g., Chloroquine, Amodiaquine)
Comparison
4-(Diethylamino)-3,4-difluorobut-3-en-2-one is unique due to the presence of both diethylamino and difluoro groups, which confer distinct chemical and biological properties. Compared to 4-(Diethylamino)salicylaldehyde, it has enhanced stability and reactivity due to the difluoro groups. In contrast to 4-Dimethylaminopyridine, it exhibits different reactivity patterns due to the butenone backbone.
Properties
CAS No. |
91275-40-0 |
|---|---|
Molecular Formula |
C8H13F2NO |
Molecular Weight |
177.19 g/mol |
IUPAC Name |
4-(diethylamino)-3,4-difluorobut-3-en-2-one |
InChI |
InChI=1S/C8H13F2NO/c1-4-11(5-2)8(10)7(9)6(3)12/h4-5H2,1-3H3 |
InChI Key |
RSYRRHBZDHIHIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=C(C(=O)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


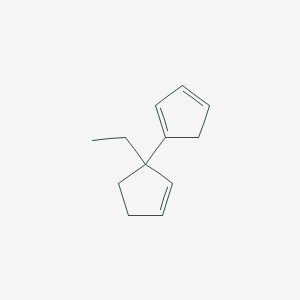
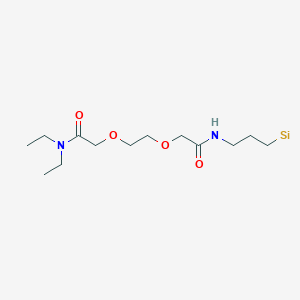
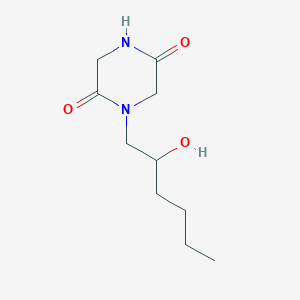
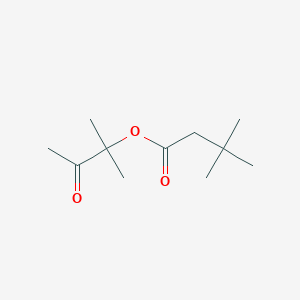



![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)

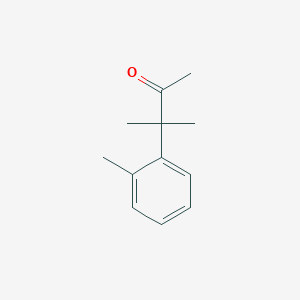
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
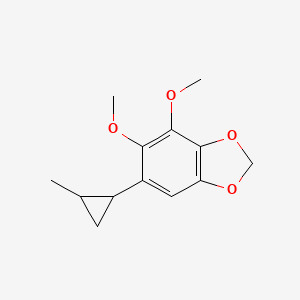

![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
